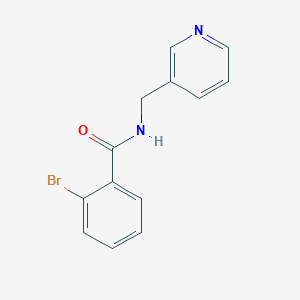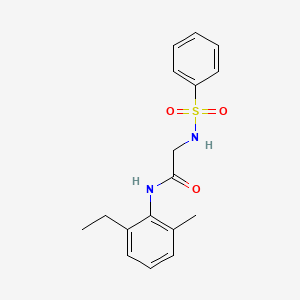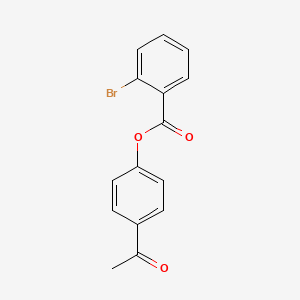
4-acetylphenyl 2-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetylphenyl 2-bromobenzoate is an organic compound with the molecular formula C15H11BrO3 It is a derivative of benzoic acid and is characterized by the presence of an acetyl group attached to a phenyl ring and a bromine atom attached to a benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetylphenyl 2-bromobenzoate typically involves the esterification of 4-acetylphenol with 2-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or column chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-acetylphenyl 2-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine, at room temperature or slightly elevated temperatures.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, typically in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, usually in acidic or basic aqueous solutions.
Major Products
Substitution: Products such as 4-acetylphenyl 2-aminobenzoate or 4-acetylphenyl 2-thiobenzoate.
Reduction: 4-(1-hydroxyethyl)phenyl 2-bromobenzoate.
Oxidation: Quinone derivatives or other oxidized phenyl compounds.
Applications De Recherche Scientifique
4-acetylphenyl 2-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored for its potential use in drug delivery systems and as a building block for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-acetylphenyl 2-bromobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The acetyl group can participate in acetylation reactions, modifying the activity of proteins and other biomolecules. The bromine atom can facilitate the formation of covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-acetylphenyl 4-bromobenzoate: Similar structure but with the bromine atom attached to the 4-position of the benzoate moiety.
4-acetylphenyl benzoate: Lacks the bromine atom, making it less reactive in substitution reactions.
4-bromophenyl 4-bromobenzoate: Contains two bromine atoms, increasing its reactivity and potential for multiple substitution reactions.
Uniqueness
4-acetylphenyl 2-bromobenzoate is unique due to the specific positioning of the acetyl and bromine groups, which confer distinct chemical properties and reactivity
Propriétés
IUPAC Name |
(4-acetylphenyl) 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO3/c1-10(17)11-6-8-12(9-7-11)19-15(18)13-4-2-3-5-14(13)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHKIBYXHCXWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(3-chloro-4-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5725469.png)
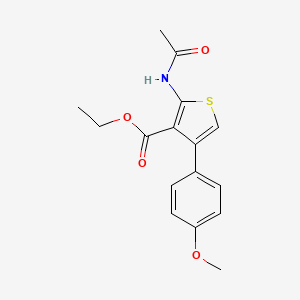
![5-chloro-N'-{4-[(2-chloro-4-fluorobenzyl)oxy]benzylidene}-2-hydroxybenzohydrazide](/img/structure/B5725481.png)

![2-{[5-cyano-6-(4-methylphenyl)-2-(methylthio)-4-pyrimidinyl]amino}ethyl acetate](/img/structure/B5725488.png)
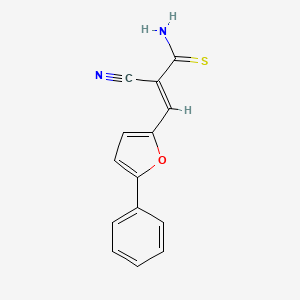
![N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5725507.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5725526.png)
![2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-METHYL-7,8-DIHYDRO-5H-1,6-NAPHTHYRIDINE-3-CARBONITRILE](/img/structure/B5725533.png)
![3-methyl-N-[3-(propanoylamino)phenyl]butanamide](/img/structure/B5725536.png)
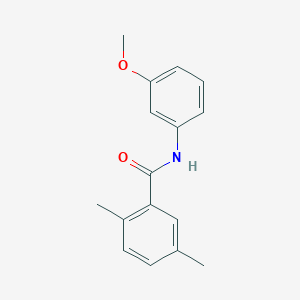
![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5725563.png)
